molecular formula C17H14N2O3S B5601240 N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Cat. No.: B5601240
M. Wt: 326.4 g/mol
InChI Key: BXBBAGWIVZTTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide is 326.07251349 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide and its analogues have been extensively studied for their potential antitumor activities. Research has demonstrated that certain derivatives exhibit significant broad-spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies have further elucidated their mechanisms of action, revealing that these compounds can inhibit the growth of melanoma cell lines by targeting B-RAF kinase, similar to known inhibitors like PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, further underscoring the potential of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide derivatives in cancer therapy (L. Yurttaş et al., 2015).

Cholinesterase Inhibition

New derivatives of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have displayed moderate to good inhibitory activities, with certain compounds showing potent inhibitory potential. This suggests their potential utility in treating neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms (N. Riaz et al., 2020).

Antimicrobial Activity

Research into the antimicrobial activity of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide derivatives has shown promising results. Certain synthesized compounds have displayed good antimicrobial activity, with some exhibiting high activity against various bacterial strains. Computational calculations have provided a correlation between experimental and theoretical data, suggesting a promising approach for the development of new antimicrobial agents (Asmaa M. Fahim et al., 2019).

Anthelmintic Activity

A series of derivatives synthesized from N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide have been tested for anthelmintic activity against Pheretima posthumous, revealing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential application in developing new anthelmintic agents (P. S. Kumar et al., 2014).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBBAGWIVZTTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.